Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate
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Overview
Description
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is an organic compound belonging to the class of carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate can be achieved through several methods. One common approach involves the transesterification of β-keto esters. This process typically requires the use of tert-butyl alcohol and a catalyst to facilitate the reaction . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth conversion of Csp3-H bonds and the formation of C-O bonds in a single pot reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate involves its reactivity as a carboxylic acid ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the tert-butyl group enhances its stability and reactivity in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a fuel additive and solvent.
tert-Butyl hydroperoxide: Employed in oxidation reactions and as an initiator in polymerization.
tert-Butyl acetate: Utilized as a solvent and in the synthesis of other esters.
Uniqueness
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is unique due to its specific structure, which combines the tert-butyl group with a β-keto ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
478156-54-6 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-2-methyl-3-oxooctanoate |
InChI |
InChI=1S/C15H26O4/c1-7-8-9-10-12(17)15(6,11(2)16)13(18)19-14(3,4)5/h7-10H2,1-6H3 |
InChI Key |
MVNPDHZNSRAFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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